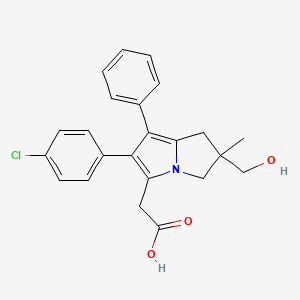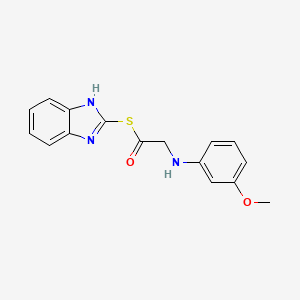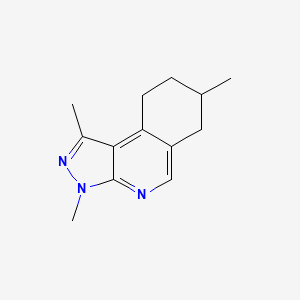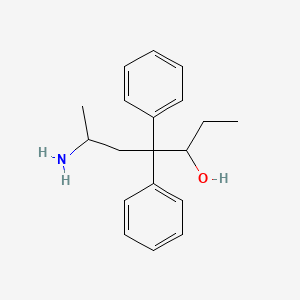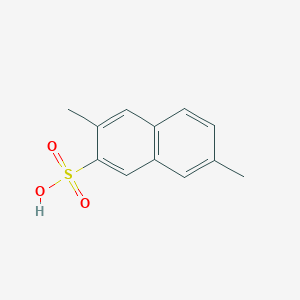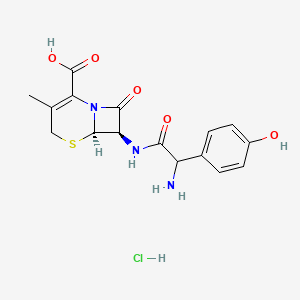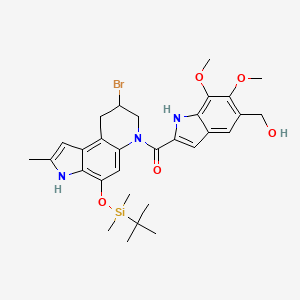
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with (2-chlorophenyl)methylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom in the (2-chlorophenyl) group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The (2-chlorophenyl)methylene moiety can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
- (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
Uniqueness
(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorine atom in the (2-chlorophenyl) group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
133661-93-5 |
|---|---|
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,8-16)11(17)15-14-7-9-5-3-4-6-10(9)13/h3-7,16H,8H2,1-2H3,(H,15,17)/b14-7+ |
Clé InChI |
VOFCXEJRTRKHSY-VGOFMYFVSA-N |
SMILES isomérique |
CC(C)(CO)C(=O)N/N=C/C1=CC=CC=C1Cl |
SMILES canonique |
CC(C)(CO)C(=O)NN=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



